2-(3-Methylbutoxy)propanoic acid
Description
2-(3-Methylbutoxy)propanoic acid (IUPAC name: 2-[(3-methylbutyl)oxy]propanoic acid) is a branched-chain alkoxy-substituted propanoic acid derivative. Its molecular formula is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol. The compound features a 3-methylbutoxy group (-O-(CH₂)₂CH(CH₃)₂) attached to the second carbon of the propanoic acid backbone. This structural motif confers unique physicochemical properties, such as moderate lipophilicity due to the branched alkoxy chain, which may influence solubility and biological activity .
Properties
IUPAC Name |
2-(3-methylbutoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(2)4-5-11-7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNVWLSAOXQIGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875231-56-4 | |
| Record name | 2-(3-methylbutoxy)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbutoxy)propanoic acid typically involves the reaction of 3-methylbutanol with propanoic acid under acidic or basic conditions. The reaction is often catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide to facilitate the esterification process. The reaction mixture is then refluxed to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methylbutoxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted propanoic acid derivatives.
Scientific Research Applications
2-(3-Methylbutoxy)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methylbutoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(3-methylbutoxy)propanoic acid with structurally or functionally related propanoic acid derivatives, based on substituent groups, applications, and properties derived from the evidence:
Key Comparisons :
In contrast, polar substituents like the pyridinyl-aryloxy group in Fluazifop-P-butyl’s metabolite improve target specificity in agrochemicals .
Biological Activity: Chlorinated phenoxy derivatives (e.g., Silvex) exhibit potent herbicidal activity but pose environmental risks due to bioaccumulation . The nitro group in 2-(3-nitrophenyl)propanoic acid may enable redox-mediated interactions in drug design .
Synthetic Utility: Cyclic ether substituents (e.g., tetrahydrofuran-3-yloxy) are often used to modulate solubility and metabolic stability in pharmaceuticals, as seen in intermediates like 2-((tetrahydrofuran-3-yl)oxy)propanoic acid .
Thermal and Chemical Stability: Branched alkoxy groups (e.g., 3-methylbutoxy) may enhance thermal stability compared to linear chains, as inferred from the storage conditions of similar esters (e.g., propanoic acid,2-methyl-, butyl ester in ) .
Biological Activity
2-(3-Methylbutoxy)propanoic acid is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.
Chemical Structure and Properties
This compound is an alkyl-substituted propanoic acid. Its structural formula can be represented as:
This compound features a branched alkyl group, which may influence its interaction with biological systems.
The biological activity of this compound is primarily linked to its role as a metabolic intermediate and potential signaling molecule. It may interact with various biological pathways, including:
- Metabolic Regulation : The compound is involved in fatty acid metabolism, potentially influencing energy production and storage.
- Neurotoxic Effects : Similar compounds have been noted for neurotoxic effects, particularly in the context of metabolic disorders like maple syrup urine disease (MSUD) .
Pharmacological Studies
Recent studies have explored the pharmacological potential of related compounds. For instance, research on structurally analogous compounds has demonstrated their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. These findings suggest that this compound could similarly influence neurological functions.
Case Study 2: Metabolic Disorders
In cases of propionic acidemia, propionic acid and its derivatives accumulate in the body, leading to severe metabolic disturbances. The implications of such accumulation highlight the importance of understanding the biological activity of related compounds like this compound .
Data Summary
| Study | Findings | Implications |
|---|---|---|
| Study on branched-chain keto acids | Elevated levels linked to neurotoxicity | Indicates potential risks for similar compounds |
| Research on propionic acidemia | Accumulation leads to metabolic dysfunction | Highlights importance in metabolic regulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
